molecular formula C20H22N4O3S B6538314 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1058381-46-6

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide

Cat. No. B6538314
CAS RN: 1058381-46-6
M. Wt: 398.5 g/mol
InChI Key: IPTHKUTTXAHQEG-UHFFFAOYSA-N
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Description

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide (BDPPC) is a novel heterocyclic compound that has recently gained attention in the scientific research community due to its potential applications in various fields. BDPPC has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide has been studied for its potential applications in a number of scientific research areas. For example, it has been used to study the effects of dopamine on the central nervous system, as well as its effects on the cardiovascular system. It has also been used to investigate the effects of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide on the immune system, as well as its effects on cancer cells. Additionally, N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide has been studied for its potential use in drug delivery systems, as well as its use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide is not yet fully understood. However, it is believed to act as an agonist of the dopamine receptor. This means that it binds to the dopamine receptor and activates it, leading to the release of dopamine in the brain. This can have a number of effects, including increased alertness, improved concentration, and improved mood.
Biochemical and Physiological Effects
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide has been studied for its biochemical and physiological effects. In animal studies, N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide has been shown to increase dopamine levels in the brain, which can lead to a number of beneficial effects. For example, it has been shown to improve learning and memory, as well as reduce anxiety and depression. Additionally, N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide has been shown to reduce inflammation and oxidative stress, as well as improve blood sugar levels and blood pressure.

Advantages and Limitations for Lab Experiments

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide has a number of advantages for lab experiments. For example, it is relatively easy to synthesize and can be produced in high yields. Additionally, it is stable and can be stored for long periods of time. However, there are some limitations to using N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide in lab experiments. For example, it is not water soluble, so it must be dissolved in an organic solvent prior to use. Additionally, its effects on the body can vary depending on the dose and route of administration.

Future Directions

There are a number of potential future directions for the use of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide. For example, further research could be conducted to better understand its mechanism of action and its effects on the body. Additionally, it could be studied for its potential use in drug delivery systems, as well as its use in the treatment of various diseases. Additionally, further research could be conducted to investigate its potential use in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Finally, N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide could be studied for its potential use in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide involves a multi-step process. The first step involves the reaction of 1,3-benzodiazole and piperidine, followed by a sulfonylation reaction with methanesulfonyl chloride. The final step involves the carboxylation of the resulting compound with 4-chloro-3-nitrobenzoic acid. This synthesis method has been successfully used to produce N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide in high yields.

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-28(26,27)24-12-10-15(11-13-24)20(25)21-16-8-6-14(7-9-16)19-22-17-4-2-3-5-18(17)23-19/h2-9,15H,10-13H2,1H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTHKUTTXAHQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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